[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol [2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 2715-91-5
VCID: VC2348377
InChI: InChI=1S/C12H18O6/c13-1-7-8(2-14)10(4-16)12(6-18)11(5-17)9(7)3-15/h13-18H,1-6H2
SMILES: C(C1=C(C(=C(C(=C1CO)CO)CO)CO)CO)O
Molecular Formula: C12H18O6
Molecular Weight: 258.27 g/mol

[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol

CAS No.: 2715-91-5

Cat. No.: VC2348377

Molecular Formula: C12H18O6

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol - 2715-91-5

CAS No. 2715-91-5
Molecular Formula C12H18O6
Molecular Weight 258.27 g/mol
IUPAC Name [2,3,4,5,6-pentakis(hydroxymethyl)phenyl]methanol
Standard InChI InChI=1S/C12H18O6/c13-1-7-8(2-14)10(4-16)12(6-18)11(5-17)9(7)3-15/h13-18H,1-6H2
Standard InChI Key XPOHJXHLJGTWRK-UHFFFAOYSA-N
SMILES C(C1=C(C(=C(C(=C1CO)CO)CO)CO)CO)O
Canonical SMILES C(C1=C(C(=C(C(=C1CO)CO)CO)CO)CO)O

Chemical Identity and Structure

[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol is a polyphenolic compound characterized by a benzene ring core substituted with six hydroxymethyl (-CH2OH) groups at each position of the aromatic ring. This unique arrangement of functional groups contributes to its diverse biological activities and chemical reactivity profiles . The compound is also known by several synonyms, including pentakis(hydroxymethyl)phenol, Benzene-1,2,3,4,5,6-hexaylhexamethanol, Benzenehexamethanol, and Hexakis(hydroxymethyl)benzene .

Table 1: Chemical Identification Parameters of [2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol

ParameterValue
CAS Number2715-91-5
Molecular FormulaC12H18O6
Molecular Weight258.27 g/mol
InChIInChI=1S/C12H18O6/c13-1-7-8(2-14)10(4-16)12(6-18)11(5-17)9(7)3-15/h13-18H,1-6H2
InChIKeyXPOHJXHLJGTWRK-UHFFFAOYSA-N
SMILESC(C1=C(C(=C(C(=C1CO)CO)CO)CO)CO)O

The three-dimensional structure of this compound features a symmetrical arrangement of hydroxymethyl groups projecting outward from the central benzene ring, creating a highly hydroxylated moiety capable of forming multiple hydrogen bonds and participating in various chemical interactions . This structural configuration plays a crucial role in determining the compound's solubility characteristics, chemical reactivity, and biological activities.

Physical and Chemical Properties

The high concentration of hydroxyl groups in the molecule contributes to its expected solubility in polar solvents like water and alcohols, while limiting its solubility in nonpolar organic solvents. These hydroxyl groups also serve as reactive sites for chemical modifications, potentially enabling the compound to participate in esterification, etherification, and oxidation reactions.

Biological Activities

Antioxidant Properties

[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol exhibits significant antioxidant activity, primarily attributed to its ability to donate hydrogen atoms or electrons to free radicals. This capacity has been demonstrated through DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, where the compound effectively neutralizes DPPH radicals, highlighting its potential as a powerful antioxidant agent.

The compound's antioxidant mechanism likely involves the hydroxyl groups serving as hydrogen donors to neutralize free radicals, thereby preventing oxidative damage to biological molecules such as lipids, proteins, and nucleic acids. This property suggests potential applications in preventing oxidative stress-related conditions and maintaining cellular homeostasis.

Anti-inflammatory Effects

[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol demonstrates notable anti-inflammatory properties, which are valuable in managing conditions characterized by chronic inflammation. The anti-inflammatory activity is thought to stem from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

By modulating inflammatory pathways, this compound may help reduce inflammation-associated symptoms and tissue damage. The exact molecular mechanisms underlying these anti-inflammatory effects warrant further investigation but likely involve interference with key inflammatory signaling cascades.

Applications

Food Preservation

The dual antimicrobial and antioxidant properties of [2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol make it a promising candidate as a natural preservative in food products. Studies have shown that the compound can significantly reduce microbial load and extend the shelf life of food products without compromising food quality.

Table 2: Potential Food Preservation Applications

Application TypeMechanismBenefit
Antimicrobial agentInhibition of food-borne pathogensReduced risk of food-borne illness
AntioxidantPrevention of lipid oxidationExtended shelf life, maintained sensory qualities
Natural preservativeCombined antimicrobial and antioxidant effectsReduced need for synthetic preservatives

As consumer demand for natural food additives continues to grow, this compound offers advantages over synthetic preservatives, potentially addressing both microbial contamination and oxidative degradation simultaneously.

Pharmaceutical Applications

Investigations into the pharmaceutical applications of [2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol have shown promise in enhancing the stability and efficacy of certain medications through its antioxidant capabilities. The compound may serve as an excipient in drug formulations, protecting active pharmaceutical ingredients from oxidative degradation and potentially improving their bioavailability.

Furthermore, the compound's own biological activities—antioxidant, antimicrobial, and anti-inflammatory—suggest potential development as an active pharmaceutical ingredient for various therapeutic applications. These could include treatments for inflammatory conditions, antimicrobial formulations, and antioxidant supplements.

Current Research and Future Perspectives

Research on [2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol spans multiple disciplines, including medicinal chemistry, food science, and materials science. Current research appears focused on:

  • Exploring the compound's diverse biological activities and their molecular mechanisms

  • Developing practical applications in food preservation and pharmaceutical formulations

  • Optimizing synthesis methods for more efficient production

  • Investigating structure-activity relationships to enhance specific properties

Future research directions may include:

  • Detailed elucidation of antimicrobial spectrum and potency against specific pathogens

  • Comprehensive toxicological studies to establish safety profiles for various applications

  • Development of derivative compounds with enhanced biological activities

  • Exploration of synergistic effects with other preservatives or bioactive compounds

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